4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate
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Overview
Description
4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a hydrazonothioate moiety
Preparation Methods
The synthesis of 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the triazole ring, followed by the introduction of the phenyl and hydrazonothioate groups. Common reagents used in these reactions include hydrazine derivatives, thioesters, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.
Scientific Research Applications
4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes .
Comparison with Similar Compounds
Similar compounds to 4-methyl-4H-1,2,4-triazol-3-yl (1Z)-N-(4-methylphenyl)-2-oxo-2-(phenylamino)ethanehydrazonothioate include other triazole derivatives and hydrazonothioates. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a triazole ring and a benzoic acid group, making it useful in different chemical reactions and applications.
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C18H18N6OS |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl) (1Z)-2-anilino-N-(4-methylanilino)-2-oxoethanimidothioate |
InChI |
InChI=1S/C18H18N6OS/c1-13-8-10-15(11-9-13)21-22-17(26-18-23-19-12-24(18)2)16(25)20-14-6-4-3-5-7-14/h3-12,21H,1-2H3,(H,20,25)/b22-17- |
InChI Key |
KWRSBQWHKDAYMO-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2)\SC3=NN=CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2)SC3=NN=CN3C |
Origin of Product |
United States |
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